Metatartaric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

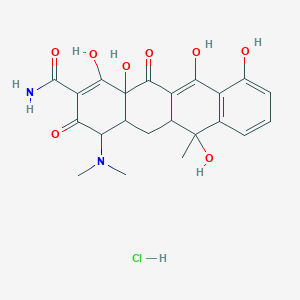

Metatartaric acid is a polymeric lactone derived from tartaric acid through a dehydration reaction. It is commonly used as a food additive, particularly in the wine industry, where it serves as an acidity regulator and prevents the precipitation of potassium hydrogen tartrate and calcium tartrate . The compound is characterized by its variable composition and molecular weights, making it a versatile additive in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Metatartaric acid is synthesized by heating tartaric acid under controlled conditions. The dehydration reaction typically occurs at temperatures ranging from 150 to 170 °C, either under atmospheric pressure or reduced pressure . This process results in the formation of a polymeric, yellowish-brown melted mass without a defined chemical structure . The product is then ground to suitable particle sizes for use as a stabilization agent .

Industrial Production Methods: In industrial settings, the production of this compound involves the same dehydration process but on a larger scale. The primary constituents of the product are the ditartaric monoester and diester, formed by the combination of two molecules of tartaric acid with water loss . The effectiveness of this compound in preventing tartaric precipitation is directly related to the rate of esterification .

Chemical Reactions Analysis

Types of Reactions: Metatartaric acid primarily undergoes hydrolysis reactions. When exposed to aqueous solutions, it hydrolyzes back to tartaric acid . This reaction is accelerated at higher temperatures, such as 100 °C, but occurs more slowly at cold temperatures .

Common Reagents and Conditions: The hydrolysis of this compound typically involves water as the primary reagent. The reaction conditions can vary, but it is most effective at elevated temperatures .

Major Products Formed: The primary product formed from the hydrolysis of this compound is tartaric acid . This reaction is significant in the context of its use in the wine industry, where the stability of this compound is crucial for preventing tartrate precipitation .

Scientific Research Applications

Metatartaric acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a stabilizing agent in various reactions and processes . In biology and medicine, its role as an acidity regulator makes it valuable in the formulation of pharmaceuticals and other biological products . Industrially, this compound is widely used in the wine industry to prevent tartrate precipitation, ensuring the stability and clarity of wines .

Mechanism of Action

The mechanism of action of metatartaric acid involves its ability to inhibit the crystallization of potassium hydrogen tartrate and calcium tartrate in wines . This is achieved through its polymeric structure, which interferes with the nucleation and growth of tartrate crystals . The molecular targets and pathways involved in this process are primarily related to the interaction between this compound and the ions present in the wine .

Comparison with Similar Compounds

Similar Compounds:

- Tartaric acid

- Sodium carboxymethylcellulose (CMC)

- Potassium bitartrate

Comparison: Metatartaric acid is unique in its ability to prevent tartrate precipitation in wines, a property not shared by tartaric acid or potassium bitartrate . Sodium carboxymethylcellulose (CMC) is another compound used for similar purposes, but this compound is often preferred due to its effectiveness and cost-efficiency . Unlike tartaric acid, which can precipitate as potassium bitartrate, this compound remains soluble and prevents such precipitation .

Properties

CAS No. |

39469-81-3 |

|---|---|

Molecular Formula |

C8H8O10 |

Molecular Weight |

264.14 g/mol |

IUPAC Name |

2-[5-[carboxy(hydroxy)methyl]-3,6-dioxo-1,4-dioxan-2-yl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C8H8O10/c9-1(5(11)12)3-7(15)18-4(8(16)17-3)2(10)6(13)14/h1-4,9-10H,(H,11,12)(H,13,14) |

InChI Key |

KWBYTEOPKORPPY-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(=O)OC(C(=O)O1)C(C(=O)O)O)C(C(=O)O)O |

physical_description |

Crystalline or powder form with a white or yellowish colour. Very deliquescent with a faint odour of caramel |

solubility |

Very soluble in water and ethanol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[1.1.1]pentane-1-carboximidamide hydrochloride](/img/structure/B12092262.png)

![Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12092317.png)

![tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12092338.png)

![2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12092346.png)